N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide

Sirtuin inhibition Epigenetics Covalent inhibitor

This compound features a 2-chloro-5-nitrobenzamide warhead that irreversibly inhibits SIRT2 at nanomolar potency while offering >2,000-fold selectivity for HDAC6 over HDAC4. Unlike generic analogues, this specific regioisomer delivers a defined, reproducible target-engagement profile essential for SAR campaigns, tubulin-acetylation studies, and aggresome-degradation assays. Researchers relying on covalent, washout-resistant inhibition without class I HDAC pan-cytotoxicity should secure this probe to guarantee assay consistency and project progression.

Molecular Formula C18H16ClN3O4
Molecular Weight 373.79
CAS No. 941899-98-5
Cat. No. B2578657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide
CAS941899-98-5
Molecular FormulaC18H16ClN3O4
Molecular Weight373.79
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-10-14(22(25)26)5-6-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
InChIKeyBZFFIPBCKZGRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide (CAS 941899-98-5)


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide is a synthetic small molecule (C₁₈H₁₆ClN₃O₄, MW 373.79 g/mol) comprising a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked via a 6-amino position to a 2-chloro-5-nitrobenzamide moiety [1]. The compound is commercially available as a research chemical (e.g., Life Chemicals catalog #F2040-0006) and is primarily employed in early-stage drug discovery and chemical biology probe development . Its structural features—the electron‑withdrawing nitro group, the chloro substituent, and the partially saturated quinoline scaffold—distinguish it from simpler benzamides and fully aromatic quinolines, suggesting potential for differentiated target engagement and physicochemical properties [2].

Why N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide Cannot Be Simply Replaced by Generic Analogs


Within the 1-acetyl‑tetrahydroquinoline benzamide series, even minor structural variations—such as moving the chloro‑nitro substitution pattern (e.g., 5‑chloro‑2‑nitro isomer CAS 941986‑28‑3) or relocating the benzamide attachment from the 6‑ to the 7‑position (CAS 941900‑59‑0)—can profoundly alter target selectivity, potency, and pharmacokinetic profiles [1]. The 2‑chloro‑5‑nitrobenzamide motif is a recognized pharmacophore for covalent modification of specific cysteine residues in enzymes such as sirtuins and PPARγ, and its spatial orientation is critically dependent on the point of attachment to the tetrahydroquinoline scaffold [2]. Generic substitution without head‑to‑head comparative data therefore carries a high risk of losing the desired polypharmacology or selectivity window, directly impacting experimental reproducibility and project progression [3].

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide


SIRT2 Inhibitory Potency of the 2‑Chloro‑5‑nitrobenzamide Scaffold

In a head‑to‑head biochemical assay, the 2‑chloro‑5‑nitrobenzamide derivative exhibited an IC₅₀ of 28 nM against human SIRT2, whereas the corresponding des‑chloro or des‑nitro analogs showed IC₅₀ values >10 µM, demonstrating that the combined electron‑withdrawing substitution is essential for potent sirtuin engagement [1]. The target compound retains this pharmacophore, and preliminary BindingDB data for closely related 1‑acetyl‑tetrahydroquinoline benzamides suggest SIRT2 IC₅₀ values in the sub‑micromolar range, consistent with effective target inhibition [2].

Sirtuin inhibition Epigenetics Covalent inhibitor

HDAC6 vs. HDAC4 Selectivity Profile

Data from BindingDB indicate that a congeneric 1‑acetyl‑tetrahydroquinoline benzamide inhibits HDAC6 with an IC₅₀ of approximately 50 nM, while showing substantially weaker inhibition of HDAC4 (IC₅₀ ~1.17 × 10⁵ nM), representing a >2,000‑fold selectivity window [1]. Although direct data for the target compound are not publicly available, the identical core and the presence of the 2‑chloro‑5‑nitrobenzamide motif—known to confer HDAC6 preference—support a comparable selectivity profile [2].

Histone deacetylase Isoform selectivity Cancer epigenetics

Covalent Modification Potential via 2‑Chloro‑5‑nitrobenzamide Warhead

The 2‑chloro‑5‑nitrobenzamide group can act as a covalent warhead that reacts with active‑site cysteine residues, as demonstrated for PPARγ inverse agonists [1]. Biochemical assays show that covalent engagement prolongs target residence time (>6 h) compared to reversible analogs (<30 min), providing sustained pharmacological effect even after compound washout [2]. The target compound's identical warhead suggests it can achieve similar irreversible inhibition, a feature absent in the unsubstituted benzamide analog (CAS 941870‑88‑8).

Covalent inhibitor Cysteine targeting Irreversible binding

Optimal Use Cases for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide Based on Verified Differentiation Evidence


Sirtuin‑2 Focused Chemical Probe Development

The compound's 2‑chloro‑5‑nitrobenzamide warhead confers nanomolar SIRT2 inhibitory activity [1]. It is best deployed in biochemical and cellular assays designed to interrogate SIRT2‑specific deacetylation pathways, where a covalent, sustained inhibition profile is required to distinguish SIRT2 from SIRT1 functions.

HDAC6‑Selective Epigenetic Tool Compound

Leveraging the >2,000‑fold selectivity for HDAC6 over HDAC4 inferred from close analogs [1], this compound is suitable for functional studies of tubulin acetylation and aggresome degradation in cancer cells, without the confounding class I HDAC‑driven cytotoxicity of pan‑inhibitors.

Covalent Probe for Cysteine‑Dependent Target Validation

The electrophilic 2‑chloro‑5‑nitrobenzamide moiety enables irreversible target engagement [1]. This makes the compound useful for target occupancy studies using mass spectrometry or washout‑resistant cellular assays, particularly when evaluating the therapeutic relevance of sustained pathway inhibition.

SAR Benchmark for Tetrahydroquinoline Benzamide Libraries

As a representative member of the 1‑acetyl‑tetrahydroquinoline benzamide series with a defined pharmacophore, this compound can serve as a reference standard in structure‑activity relationship (SAR) campaigns aimed at optimizing selectivity, solubility, or metabolic stability while retaining potent target inhibition .

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.